molecular formula C12H12N2O3 B1391598 Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1216803-85-8

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1391598
CAS RN: 1216803-85-8
M. Wt: 232.23 g/mol
InChI Key: RYEFZMMFDOQYCO-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are part of many marketed drugs and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the cyclocondensation of arylamidoxamines with an aldehyde . For example, Srivastava et al. reported the synthesis of a 1,2,4-oxadiazole by manganese dioxide mediated oxidation of a 4,5-dihydro-1,2,4-oxadiazole, which was obtained from the cyclocondensation of arylamidoxamines with n-butanal .


Molecular Structure Analysis

1,2,4-Oxadiazoles have four regioisomeric structures and possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles, including Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for Structure-Activity Relationship (SAR) and activity potential .

Anti-Trypanosomal Activity

These compounds have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking .

Nematocidal Activity

1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita .

Anti-Fungal Activity

These compounds have demonstrated anti-fungal activity against Rhizoctonia solani .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Anti-Depressive and Anti-Convulsive Activities

N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2’'-sulfanyl acetamide exhibit important biological activities like anti-depressive and anti-convulsive .

Analgesic and Muscle Relaxant Activities

These compounds also show analgesic and muscle relaxant activities .

Pesticidal and Herbicidal Activities

1,2,4-Oxadiazoles are being used in the fight against infections involving AIDS and also exhibit pesticidal and herbicidal activities .

Future Directions

1,2,4-Oxadiazoles have shown promise as anti-infective agents, and there is ongoing research into their potential applications . The development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance . Therefore, the design and synthesis of novel 1,2,4-oxadiazole derivatives could be a potential future direction .

properties

IUPAC Name

ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(17-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFZMMFDOQYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate

Synthesis routes and methods

Procedure details

2-phenyl acetyl chloride (1.0 mL; 7.57 mmol) was added to a mixture of ethyl 2-amino-2-(hydroxyimino)acetate (0.5 g; 3.78 mmol) and N,N diisopropylethylamine (1.05 mL; 6.06 mmol) in dichloromethane (15 mL) at −15° C. The reaction mixture was stirred at room temperature overnight and poured into a mixture of ice and water. The formed precipitate was filtered off, suspended in pyridine (18 mL) and refluxed in a sealed tube for 20 h and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane) to yield 0.308 g (35%) of the title compound as a white solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate

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